Ascr#3

Description

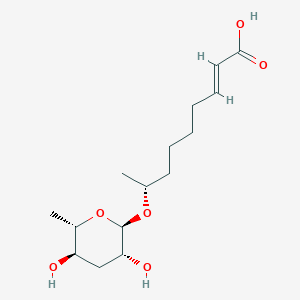

Structure

3D Structure

Properties

IUPAC Name |

(E,8R)-8-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxynon-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O6/c1-10(7-5-3-4-6-8-14(18)19)20-15-13(17)9-12(16)11(2)21-15/h6,8,10-13,15-17H,3-5,7,9H2,1-2H3,(H,18,19)/b8-6+/t10-,11+,12-,13-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGRRKDIJLJLMO-OSYKULTDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)OC(C)CCCCC=CC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CCCC/C=C/C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317699 | |

| Record name | Ascaroside C9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946524-26-1 | |

| Record name | Ascaroside C9 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ascaroside C9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ascr#3 mechanism of action in C. elegans

An In-depth Technical Guide to the Mechanism of Action of Ascaroside #3 (ascr#3) in Caenorhabditis elegans

Abstract

Ascaroside #3 (this compound) is a small-molecule pheromone central to the chemical communication of the nematode Caenorhabditis elegans. As a key component of the worm's metabolome, it functions as a pleiotropic signal that elicits distinct, often opposing, behavioral and developmental responses depending on its concentration, the sex of the receiving animal, and the environmental context. At low concentrations, it is a potent male attractant, while at higher concentrations, it induces entry into the stress-resistant dauer larval stage and acts as a strong repellent to hermaphrodites[1][2][3]. This guide provides a detailed examination of the molecular and cellular mechanisms underlying this compound perception and signal transduction, summarizes key quantitative data, and presents detailed protocols for studying its effects.

Core Signaling Pathway

The perception of this compound is initiated in the cilia of specific chemosensory neurons and is transduced through a canonical G-protein-coupled signaling cascade that culminates in neuronal depolarization. While the precise receptor composition for this compound is an area of active research, a core pathway has been elucidated.

The binding of this compound to a G-protein-coupled receptor (GPCR) complex on the ciliary membrane is the primary recognition event. The GPCR DAF-38 is strongly implicated as a component of this receptor complex, as mutants show partial defects in response to this compound[4]. It is hypothesized that DAF-38 acts as a heterodimer with other, yet-to-be-fully-identified GPCRs to confer ligand specificity.

Upon ligand binding, the receptor activates associated heterotrimeric G-proteins, specifically those involving the Gα subunits GPA-2 and GPA-3[4]. This activation leads to the modulation of a receptor guanylyl cyclase (rGC), such as the DAF-11/ODR-1 heterodimer, which alters the intracellular concentration of the second messenger cyclic GMP (cGMP)[4][5]. The change in cGMP levels directly gates the heteromeric cyclic nucleotide-gated (CNG) ion channel, composed of TAX-2 and TAX-4 subunits. The opening of this channel permits an influx of cations, leading to the depolarization of the sensory neuron and the propagation of a nerve impulse.

References

- 1. Transcriptomic profiling of sex-specific olfactory neurons reveals subset-specific receptor expression in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted metabolomics reveals a male pheromone and sex-specific ascaroside biosynthesis in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Receptor Guanylyl Cyclases in Sensory Processing - PMC [pmc.ncbi.nlm.nih.gov]

ascaroside #3 signaling pathway in nematodes

An In-depth Technical Guide to the Ascaroside #3 (ascr#3) Signaling Pathway in Nematodes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascaroside #3 (this compound), a small molecule pheromone, plays a pivotal role in regulating the social and developmental behaviors of the nematode Caenorhabditis elegans. This technical guide provides a comprehensive overview of the this compound signaling pathway, detailing the sensory neurons, putative receptor systems, downstream signaling cascades, and the resulting behavioral outputs. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this area. The complex, context-dependent nature of this compound signaling, which elicits distinct and often opposing behaviors based on sex and concentration, presents a fascinating model for studying the neural circuits that govern social interactions and offers potential targets for novel anthelmintic strategies.

Introduction to Ascaroside #3 Signaling

Ascarosides are a class of signaling molecules derived from the dideoxy sugar ascarylose, which are fundamental to chemical communication in nematodes. Ascaroside #3 (this compound) is a key component of the chemical language of C. elegans, mediating a range of critical behaviors. Primarily produced by hermaphrodites, this compound acts as a potent male attractant at low concentrations and a hermaphrodite repellent at higher concentrations.[1][2] It also contributes to the synergistic blend of ascarosides that induce entry into the dauer diapause, a stress-resistant larval stage.[2] The sex-specific and concentration-dependent responses to this compound are governed by a sophisticated network of chemosensory neurons and signaling pathways, making it a valuable model for dissecting the molecular and neural basis of behavior.

Core Components of the this compound Signaling Pathway

The perception of this compound and the subsequent behavioral responses are orchestrated by a specific set of sensory neurons that express chemoreceptors, believed to be G-protein coupled receptors (GPCRs).

Sensory Neurons

Several chemosensory neurons in C. elegans have been identified as primary responders to this compound:

-

ADL (Amphid Neurons with Dual Ciliated Endings): These neurons are crucial for the repulsive response to this compound in hermaphrodites.[3] The ADL neurons are nociceptive and mediate avoidance behaviors to a variety of chemical cues.

-

ASK (Amphid Sensory Neurons, class K): The ASK neurons are involved in both male attraction and hermaphrodite repulsion to this compound, suggesting a role in integrating sensory information to produce context-dependent behaviors.[3][4]

-

CEM (Cephalic Male-specific Neurons): These four sensory neurons, present only in males, are critical for the attractive response to this compound.[3][4]

-

ADF (Amphid Neurons with Finger-like Cilia): The sexual state of the ADF neurons has been shown to be a key determinant of the valence of the behavioral response to ascarosides. In males, ADF detects this compound and promotes attraction.

Putative Receptors and Downstream Signaling

While a specific, high-affinity receptor for this compound has yet to be definitively identified, the signaling is known to be mediated by GPCRs. The GPCR DAF-38 has been shown to play a cooperative role in the perception of several ascarosides, including this compound, though it is not a specific receptor.

Upon binding of this compound to its putative receptor(s) on the sensory cilia of the aforementioned neurons, a conformational change is thought to activate a heterotrimeric G-protein. The response to this compound in certain neurons relies on cyclic guanosine (B1672433) monophosphate (cGMP)-gated channels, suggesting that the downstream signaling cascade involves the modulation of cGMP levels.[5] The precise identity of the G-protein alpha subunit (e.g., Gαs, Gαi/o, or Gαq) and the subsequent second messengers are still under investigation.

Quantitative Data in this compound Signaling

The behavioral responses to this compound are highly dependent on its concentration. The following table summarizes the available quantitative data.

| Parameter | Value | Behavior | Organism/Sex | Source |

| Concentration Range for Male Attraction | Picomolar to Nanomolar | Attraction | C. elegans (Male) | [2] |

| EC50 for Male Attraction (estimated) | ~100 pM - 1 nM | Attraction | C. elegans (Male) | [6] |

| Concentration Range for Hermaphrodite Repulsion | Micromolar | Repulsion | C. elegans (Hermaphrodite) | [7][8] |

| Synergistic Male Attraction (with ascr#2 and ascr#8) | 1 µM:1 µM:10 µM (ascr#2:this compound:ascr#8) | Potent Attraction | C. elegans (Male) | [8] |

Note: Definitive binding affinities (Kd) for this compound to its receptor(s) and precise EC50 values for hermaphrodite repulsion are not yet available in the published literature.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the neuronal circuits and hypothesized signaling pathways involved in this compound perception.

Neuronal Circuit for Male Attraction to this compound

Neuronal Circuit for Hermaphrodite Repulsion from this compound

Hypothesized Intracellular Signaling Cascade

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

Chemotaxis Assay (Quadrant Plate Method)

This assay is used to quantify the attractive or repulsive behavior of C. elegans towards this compound.

Materials:

-

6 cm NGM (Nematode Growth Medium) agar (B569324) plates

-

E. coli OP50 culture

-

M9 buffer

-

Ascaroside #3 stock solution (in ethanol (B145695) or water)

-

Control solution (solvent used for this compound)

-

Sodium azide (B81097) (1M solution)

-

Synchronized population of young adult C. elegans

Procedure:

-

Prepare chemotaxis plates by seeding a thin, uniform lawn of E. coli OP50 on the NGM plates and allowing it to grow overnight.

-

On the day of the assay, draw four quadrants on the bottom of the plate.

-

In the center of two opposing quadrants, spot 1 µl of the this compound test solution. In the center of the other two opposing quadrants, spot 1 µl of the control solution.

-

To immobilize worms that reach the spots, add 0.5 µl of 1M sodium azide to each of the four spots.

-

Wash a synchronized population of young adult worms off their culture plates with M9 buffer. Wash the worms three times with M9 buffer to remove bacteria.

-

Place a 1-2 µl drop containing 50-100 worms in the center of the chemotaxis plate.

-

Wick away excess M9 buffer with a kimwipe, allowing the worms to move freely.

-

Incubate the plates at 20°C for 1-2 hours.

-

Count the number of worms in each of the four quadrants.

-

Calculate the Chemotaxis Index (CI) as: CI = (Number of worms in this compound quadrants - Number of worms in control quadrants) / (Total number of worms)

A positive CI indicates attraction, while a negative CI indicates repulsion.

In Vivo Calcium Imaging

This technique allows for the direct measurement of neuronal activity in response to this compound by using genetically encoded calcium indicators like GCaMP.

Materials:

-

Transgenic C. elegans expressing GCaMP in the sensory neuron of interest (e.g., ADL, ASK, or CEM).

-

Microfluidic device for worm immobilization and stimulus delivery, or agarose (B213101) pads.

-

Ascaroside #3 solution in M9 buffer.

-

Control M9 buffer.

-

Fluorescence microscope with a camera capable of capturing time-lapse images.

Procedure:

-

Load a young adult transgenic worm into the microfluidic device or mount it on a 2% agarose pad on a microscope slide.

-

Immobilize the worm either through physical constraint in the microfluidic device or with a cyanoacrylate glue on the agarose pad.

-

Position the worm on the microscope stage and focus on the cell body of the GCaMP-expressing neuron.

-

Begin acquiring a time-lapse series of fluorescence images.

-

Deliver a pulse of the control M9 buffer to establish a baseline fluorescence.

-

Deliver a pulse of the this compound solution and continue recording the fluorescence.

-

Follow with a wash using the control buffer.

-

Analyze the image series by measuring the change in fluorescence intensity (ΔF/F) in the neuron over time. An increase in fluorescence indicates an influx of calcium and thus neuronal activation.

Laser Ablation of Sensory Neurons

This method is used to determine the necessity of a specific neuron for a particular behavior.

Materials:

-

A compound microscope equipped with a pulsed UV laser or a femtosecond laser.

-

C. elegans strain with fluorescently labeled neurons to be ablated (e.g., expressing GFP).

-

Agarose pads for mounting worms.

-

Anesthetic (e.g., sodium azide or levamisole).

Procedure:

-

Mount L1 or L2 larval stage worms on an agarose pad with anesthetic.

-

Identify the target neuron based on its position and fluorescence.

-

Focus the laser beam on the nucleus of the target neuron.

-

Deliver laser pulses until the cell nucleus appears refractile, indicating successful ablation.

-

Recover the worm to a seeded NGM plate and allow it to grow to adulthood.

-

Confirm the absence of the ablated neuron in the adult worm via fluorescence microscopy.

-

Test the behavioral response of the ablated worm to this compound using the chemotaxis assay described above and compare it to mock-ablated control animals.

Conclusion and Future Directions

The ascaroside #3 signaling pathway in C. elegans is a powerful model system for understanding the molecular and neural basis of sex-specific and context-dependent behaviors. While significant progress has been made in identifying the key sensory neurons and the general signaling mechanisms, several critical questions remain. The definitive identification of the this compound receptor(s) is a primary goal for future research. Elucidating the complete intracellular signaling cascade, from the G-protein alpha subunit to the downstream effectors, will provide a more complete picture of how the this compound signal is transduced into a neuronal response. Furthermore, a deeper understanding of how the signals from different sensory neurons are integrated in the nematode's neural circuitry will be essential to fully comprehend how a single molecule can elicit such diverse and opposing behaviors. For drug development professionals, a detailed understanding of this conserved signaling pathway in nematodes could unveil novel targets for anthelmintic drugs that disrupt essential behaviors like mating and dispersal.

References

- 1. pnas.org [pnas.org]

- 2. Ascaroside signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule signals mediate social behaviors in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Counteracting Ascarosides Act through Distinct Neurons to Determine the Sexual Identity of C. elegans Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Contrasting responses within a single neuron class enable sex-specific attraction in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted metabolomics reveals a male pheromone and sex-specific ascaroside biosynthesis in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A single-neuron chemosensory switch determines the valence of a sexually dimorphic sensory behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of Ascaroside#3 (ascr#3) in C. elegans Dauer Larva Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The nematode Caenorhabditis elegans serves as a powerful model organism for dissecting the complex interplay between environmental cues and developmental decisions. A key survival strategy for C. elegans is its entry into a developmentally arrested, stress-resistant larval stage known as the "dauer" larva. This process is initiated in response to adverse conditions such as high population density, limited food, and high temperature.[1][2][3] The chemical signals mediating the population density cue are a family of small molecules called ascarosides.[4][5] Among these, ascaroside#3 (ascr#3), an α,β-unsaturated ascaroside, is a significant component of the dauer pheromone cocktail.[6][7] This document provides a comprehensive technical overview of the multifaceted role of this compound in regulating dauer formation, detailing its signaling pathway, biosynthesis, quantitative effects, and the experimental methodologies used for its study.

The Role of this compound in the Dauer Decision

This compound functions as a key signaling molecule that informs individual worms about population density. It does not act in isolation but rather as part of a complex, synergistic blend of ascarosides that collectively constitute the dauer pheromone.[5][8]

-

Synergistic Action: The dauer-inducing activity of the pheromone is significantly enhanced by the combination of multiple ascarosides. This compound acts synergistically with other components, such as ascr#2 and ascr#8, to promote entry into the dauer stage.[5][8][9] This combinatorial signaling allows for a more nuanced and robust response to varying environmental conditions.

-

Concentration-Dependent Duality: The biological function of this compound is highly dependent on its concentration. At the high concentrations indicative of overcrowding, it strongly promotes dauer formation.[8][10] Conversely, at very low, nanomolar concentrations, it functions as a potent male attractant, thereby linking developmental pathways with reproductive behaviors.[1][5][6][8] Hermaphrodites, which are the primary producers of this compound, are repelled by the high concentrations that induce dauer.[5][6]

This compound Signaling Pathway

The perception of this compound and subsequent signal transduction involves a network of sensory neurons, G protein-coupled receptors (GPCRs), and conserved endocrine signaling pathways.

-

Sensory Perception: this compound is detected by chemosensory neurons in the amphid, a primary sensory organ in C. elegans.[11] Specifically, the ASK and ASI sensory neurons play crucial roles in perceiving dauer pheromone components.[1][11][12]

-

Receptor Binding: Several GPCRs have been identified as receptors for ascarosides. The GPCRs SRBC-64 and SRBC-66, expressed in ASK neurons, have been shown to bind both ascr#2 and this compound to induce dauer formation.[10][13] In the ASI neurons, the receptor DAF-37 is thought to bind ascarosides to repress TGF-β signaling.[12][13]

-

Downstream Endocrine Pathways: Ascaroside signaling converges on and modulates at least two major endocrine pathways:

-

TGF-β Signaling: Pheromone signaling, including that from this compound, represses the expression of the TGF-β ligand DAF-7 in the ASI neurons.[10][13] Reduced DAF-7 signaling leads to the activation of the DAF-3/Co-SMAD and DAF-5/Sno/Ski transcriptional regulators, which promotes dauer entry.[11]

-

Insulin (B600854)/IGF-1 Signaling (IIS): This pathway also plays a role, with pheromone signaling ultimately leading to the inhibition of the DAF-2 insulin/IGF-1 receptor. This results in the nuclear translocation of the DAF-16/FOXO transcription factor, a key promoter of dauer formation.

-

-

Convergence on DAF-12: Both the TGF-β and IIS pathways ultimately regulate the activity of the nuclear hormone receptor DAF-12, a central controller of the dauer decision.[1] These upstream pathways control the biosynthesis of dafachronic acids, which are steroid hormone ligands for DAF-12.[1][13] High pheromone levels lead to low dafachronic acid levels. In the absence of its ligand, DAF-12 actively promotes the expression of genes required for dauer development.[1]

Caption: this compound signaling pathway leading to dauer formation.

Biosynthesis and Regulation

The production of this compound is a regulated process, influenced by sex, developmental stage, and environmental factors.

-

Biosynthesis Pathway: Ascarosides are synthesized via pathways analogous to fatty acid metabolism, involving peroxisomal β-oxidation.[14] The gene daf-22, which encodes a thiolase enzyme, is essential for the biosynthesis of short-chain ascarosides like this compound.[7][8][14] Mutants in daf-22 fail to produce these pheromone components.[8]

-

Sex-Specific Production: There is a marked difference in ascaroside profiles between sexes. Hermaphrodites predominantly produce the α,β-unsaturated this compound. In contrast, males primarily produce ascr#10, the corresponding saturated dihydro-derivative.[5][6] This difference is attributed to sex-specific regulation of peroxisomal β-oxidation enzymes.[6]

-

Developmental and Environmental Regulation: The expression of this compound is not constitutive. Its production varies significantly across developmental stages, with concentrations peaking during the L4 larval stage.[15][16] Environmental temperature also influences the composition of the dauer pheromone cocktail; cultures grown at 20°C produce different ascaroside ratios compared to those grown at 25°C.[1][9]

Quantitative Data

The effects of this compound are dose-dependent and synergistic. The tables below summarize key quantitative findings from the literature.

Table 1: Dauer Induction by Ascarosides

| Ascaroside | Concentration for Significant Dauer Induction | Synergy | Reference(s) |

|---|---|---|---|

| This compound | ~200 nM (alone) | Strong synergy with ascr#2 and ascr#8 | [8][17] |

| ascr#2 | ~40-200 nM | Synergizes with this compound and ascr#8 | [8] |

| ascr#8 | ~200 nM | Synergizes with ascr#2 | [8] |

| Blend | Varies (potent at lower individual concentrations) | N/A |[9] |

Table 2: this compound Production Across Developmental Stages

| Developmental Stage | Mean Concentration (fmol/worm equivalent*) | Reference(s) |

|---|---|---|

| L1 | Detectable but not quantifiable | [16] |

| L2 | ~2-3 | [15] |

| L3 | ~4-5 | [15] |

| L4 | ~10 (Peak) | [15][16] |

| Young Adult | ~2 | [15][16] |

| Adult | ~1-2 | [15][16] |

| Dauer (7-day old) | Detectable but not quantifiable | [16] |

*One worm equivalent (WE) is the amount of material released from one worm in one hour.[15]

Experimental Protocols

Protocol: Dauer Formation Assay Using Synthetic Ascarosides

This protocol is adapted from standard methods used to quantify the dauer-inducing activity of ascarosides.[2][9][18]

Objective: To determine the percentage of a synchronized worm population that enters the dauer stage in response to a specific concentration of synthetic this compound.

Materials:

-

Nematode Growth Medium (NGM) agar (B569324) plates.

-

E. coli OP50 culture.

-

Synchronized L1-stage C. elegans (wild-type N2 strain).

-

Synthetic this compound (and other ascarosides for synergy tests) dissolved in ethanol (B145695).

-

M9 buffer.

-

1% Sodium Dodecyl Sulfate (SDS) solution.

-

Streptomycin (optional, to prevent bacterial overgrowth).[2]

Methodology:

-

Plate Preparation: Prepare NGM plates. A day prior to the assay, spot a small lawn of OP50 bacteria (e.g., 20 µL of a concentrated culture) in the center of each plate.[2] Allow the spots to dry.

-

Pheromone Application: Prepare serial dilutions of synthetic this compound in ethanol. Add a defined volume of the this compound solution directly to the agar plate to achieve the desired final concentration (e.g., 200 nM). Use an ethanol-only control. Allow the ethanol to evaporate completely.

-

Worm Synchronization: Obtain a synchronized population of L1 larvae via hypochlorite (B82951) treatment of gravid adults, followed by hatching the eggs in M9 buffer in the absence of food.[19][20]

-

Assay Setup: Transfer approximately 100-200 synchronized L1 larvae to the center of the bacterial lawn on each prepared NGM plate.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 20°C or 25°C) for 60-72 hours.[2][9]

-

Dauer Quantification: a. Wash the worms off the plate using M9 buffer into a microfuge tube. b. Pellet the worms by gentle centrifugation. c. Add 1 mL of 1% SDS solution and incubate for 30-45 minutes at room temperature.[2][3][21] This treatment selectively kills non-dauer worms. d. Count the number of surviving (dauer) worms and the total number of worms on a parallel, untreated control plate.

-

Data Analysis: Calculate the percentage of dauer formation as: (Number of SDS-resistant worms / Total number of worms) x 100.

Caption: Experimental workflow for a dauer formation assay.

Protocol: Ascaroside Extraction and Quantification

Objective: To extract and measure the concentration of this compound from the liquid media of a C. elegans culture.

Materials:

-

Large-scale liquid culture of C. elegans.

-

S-medium.

-

Solid Phase Extraction (SPE) cartridges (e.g., C18).

-

Methanol (B129727), Acetonitrile (B52724), Water (HPLC-grade).

-

Formic Acid.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system.

Methodology:

-

Culture and Collection: Grow a large, synchronized population of C. elegans in liquid S-medium with E. coli OP50. After a set period, pellet the worms and collect the supernatant (conditioned media).

-

Solid Phase Extraction (SPE): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the conditioned media onto the cartridge. c. Wash the cartridge with water to remove salts and hydrophilic compounds. d. Elute the ascarosides with methanol.

-

Sample Preparation: Evaporate the methanol eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small, known volume of a suitable solvent (e.g., 50% methanol/water).

-

HPLC-MS Analysis: a. Inject the prepared sample onto an HPLC system equipped with a C18 column. b. Use a gradient elution program with mobile phases typically consisting of water and acetonitrile with 0.1% formic acid. c. Detect and quantify this compound using a mass spectrometer operating in negative ion mode, monitoring for its specific mass-to-charge ratio (m/z). d. Use a standard curve generated from synthetic this compound of known concentrations to accurately quantify the amount in the sample.

Conclusion and Future Directions

This compound is a critical, multifunctional signaling molecule in C. elegans. Its role extends beyond being a simple indicator of population density for dauer induction; it is a key node integrating developmental decisions with reproductive behavior in a concentration-dependent manner. The synergistic nature of the ascaroside cocktail highlights a sophisticated system of chemical communication that allows for fine-tuned responses to environmental pressures.

Future research should focus on identifying the full complement of receptors for this compound and other ascarosides, elucidating the precise molecular mechanisms of their synergistic interactions, and understanding how the downstream TGF-β and insulin signaling pathways are differentially modulated by specific ascaroside blends. Professionals in drug development may find the ascaroside signaling pathway a valuable target for developing novel anthelmintics, as disrupting this critical developmental and communication system could have potent effects on parasitic nematodes.

References

- 1. Ascaroside signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein-Repair and Hormone-Signaling Pathways Specify Dauer and Adult Longevity and Dauer Development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenotypic plasticity and remodeling in the stress-induced C. elegans dauer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Metabolomics Reveals Biogenesis of Ascarosides, a Modular Library of Small-Molecule Signals in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Targeted metabolomics reveals a male pheromone and sex-specific ascaroside biosynthesis in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation and function of dauer ascarosides in the nematodes Caenorhabditis briggsae and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. A potent dauer pheromone component in Caenorhabditis elegans that acts synergistically with other components - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two chemoreceptors mediate developmental effects of dauer pheromone in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. C. elegans dauer formation and the molecular basis of plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Handbook - Dauer - Diapause [wormatlas.org]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Ascaroside Expression in Caenorhabditis elegans Is Strongly Dependent on Diet and Developmental Stage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A shortcut to identifying small molecule signals that regulate behavior and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods for evaluating the Caenorhabditis elegans dauer state: standard dauer-formation assay using synthetic daumones and proteomic analysis of O-GlcNAc modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 20. researchgate.net [researchgate.net]

- 21. umassmed.edu [umassmed.edu]

Ascaroside #3: A Key Male Attractant in Nematodes - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the nematode Caenorhabditis elegans, a complex language of small molecules, known as ascarosides, governs a wide array of behaviors and developmental processes. Among these, ascaroside #3 (ascr#3) has been identified as a potent male attractant, playing a crucial role in mating behavior. This technical guide provides an in-depth overview of the core biology of this compound as a male chemoattractant, focusing on the quantitative aspects of its activity, the experimental protocols for its study, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers in nematology, chemical ecology, and drug development seeking to understand and manipulate nematode behavior.

Ascarosides are a class of glycolipids derived from the dideoxy sugar ascarylose. Their composition and concentration in the excreted metabolome of C. elegans are dependent on the sex, developmental stage, and physiological condition of the worm. While a blend of ascarosides, including ascr#2, this compound, and ascr#4, acts synergistically to attract males, this compound is one of the most potent individual components of this mating signal[1]. Interestingly, the response to this compound is sex-specific; at concentrations that attract males, it can be neutral or even repulsive to hermaphrodites[2][3]. This differential response highlights the sophisticated chemosensory systems that have evolved in nematodes to interpret social cues.

Quantitative Analysis of this compound-Mediated Male Attraction

The attractive effect of this compound on C. elegans males is concentration-dependent. Several studies have quantified this attraction using various behavioral assays, most commonly the chemotaxis assay. The data consistently show that males are attracted to this compound within a specific concentration range.

| Ascaroside | Concentration | Male Response (Chemotaxis Index/Preference) | Reference |

| This compound | 1 pmol | Strong attraction | [4] |

| This compound | 10 nM | Weak attraction | [1] |

| This compound | 100 nM | Weak attraction | [1] |

| This compound | 1 µM | Variable response | [4] |

| ascr#2 | 1 pmol | Weaker attraction than this compound | [4] |

| ascr#8 | 1 pmol | Strong attraction, slightly less than this compound | [4] |

Table 1: Dose-Response of C. elegans Males to this compound and Comparison with Other Ascarosides. The chemotaxis index is a measure of the worms' preference for the chemical, with positive values indicating attraction.

| Ascaroside Combination | Concentrations | Male Response | Reference |

| ascr#2 + this compound | 20 fmol each | Significant attraction, but less than wild-type extract | [4] |

| ascr#2 + this compound + ascr#4 | 20 fmol (ascr#2, this compound), 1 pmol (ascr#4) | Strong synergistic attraction, reconstituting most of the mating activity of the natural blend |

Table 2: Synergistic Effects of Ascarosides on Male Attraction. This table illustrates the enhanced attractive effect when this compound is presented in combination with other ascarosides.

Experimental Protocols

The primary method for quantifying the attractant properties of this compound is the chemotaxis assay. The following is a detailed protocol synthesized from established methodologies.

Protocol: C. elegans Male Chemotaxis Assay for this compound

1. Preparation of Worms:

- Synchronize a population of C. elegans (e.g., the male-rich him-5 strain) to obtain a cohort of young adult males.

- Wash the worms off the culture plates with M9 buffer.

- Wash the worms three times with M9 buffer to remove bacteria and any residual pheromones, allowing the worms to pellet by gravity between washes.

- After the final wash, resuspend the worm pellet in a small volume of M9 buffer to achieve a concentration of approximately 50-100 worms per 5 µL.

2. Preparation of Assay Plates:

- Use 6 cm Petri plates containing chemotaxis agar (B569324) (a low-concentration agar that allows for worm movement).

- Draw a line on the bottom of the plate to divide it into two halves. Mark a "Test" spot on one side and a "Control" spot on the other, equidistant from the center.

- Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Prepare serial dilutions to the desired test concentrations (e.g., 10 nM, 100 nM). The final solvent concentration should be kept low (e.g., <0.1%) to avoid affecting worm behavior.

- The control solution should contain the same concentration of the solvent as the test solution.

3. Performing the Assay:

- Spot 1 µL of the this compound test solution onto the "Test" mark and 1 µL of the control solution onto the "Control" mark.

- Pipette approximately 50-100 washed young adult males onto the center of the assay plate.

- Incubate the plates at a constant temperature (e.g., 20°C) for a defined period (e.g., 60 minutes).

4. Scoring and Data Analysis:

- After the incubation period, count the number of worms on the "Test" side of the plate (N_test) and the number of worms on the "Control" side (N_control). Worms on the dividing line can be excluded or assigned based on the position of their head.

- Calculate the Chemotaxis Index (CI) using the following formula: CI = (N_test - N_control) / (N_test + N_control)

- A positive CI indicates attraction, a negative CI indicates repulsion, and a CI around zero indicates no preference.

- Perform multiple replicates for each concentration and include a solvent-only control to ensure the solvent itself is not influencing behavior. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the results.

Signaling Pathways for this compound Perception

The perception of this compound in male C. elegans is a complex process mediated by specific chemosensory neurons. Two primary types of neurons have been identified as crucial for this response: the male-specific CEM (Cephalic Male) neurons and the sex-shared ASK (Amphid Sensory Neuron K) neurons.

This compound Signaling in ASK Neurons

The signaling cascade in ASK neurons for ascaroside perception is relatively well-characterized. It is believed to be initiated by the binding of this compound to G protein-coupled receptors (GPCRs).

Caption: this compound signaling pathway in ASK neurons.

In this pathway, the binding of this compound to the SRBC-64 and SRBC-66 GPCRs is thought to activate the inhibitory G-protein alpha subunit, GPA-3. This, in turn, inhibits the activity of the guanylyl cyclase DAF-11, leading to decreased levels of cyclic GMP (cGMP). The reduction in cGMP results in the closing of cGMP-gated ion channels (TAX-2/TAX-4), leading to membrane hyperpolarization and a change in neuronal activity that ultimately contributes to the attractive behavior.

This compound Signaling in CEM Neurons

The male-specific CEM neurons are also critical for this compound-mediated attraction. While the precise receptors for this compound in these neurons have not been definitively identified, transcriptomic studies have revealed a number of candidate GPCRs that are specifically expressed in CEMs. The downstream signaling components are also less well understood compared to the ASK pathway.

Caption: Putative this compound signaling in CEM neurons.

It is hypothesized that this compound binds to specific GPCRs on the CEM neurons, initiating a G-protein-mediated signaling cascade that involves second messengers and the modulation of ion channel activity. This change in neuronal firing ultimately contributes to the male's attraction towards the source of this compound. Further research is needed to fully elucidate the molecular players in this pathway.

Experimental Workflow

The following diagram illustrates the typical workflow for a C. elegans male chemotaxis assay to assess the attractive properties of this compound.

Caption: Workflow for a C. elegans chemotaxis assay.

Conclusion and Future Directions

This compound is a cornerstone of the chemical communication system that orchestrates mating behavior in C. elegans. Its potent, concentration-dependent, and sex-specific effects make it a fascinating subject for both fundamental and applied research. The quantitative data clearly demonstrate its role as a male attractant, particularly in synergy with other ascarosides. The elucidation of the signaling pathways in the ASK and CEM neurons provides a framework for understanding the molecular basis of this behavior.

For drug development professionals, the ascaroside signaling pathway presents a potential target for the control of parasitic nematodes. By designing molecules that interfere with the perception of these crucial social cues, it may be possible to disrupt their reproductive cycles. Future research should focus on the definitive identification of the this compound receptors in CEM neurons, a more detailed characterization of the downstream signaling cascades, and the exploration of ascaroside signaling in a wider range of nematode species. Such efforts will not only deepen our understanding of nematode biology but also pave the way for novel and targeted anthelmintic strategies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Transcriptomic profiling of sex-specific olfactory neurons reveals subset-specific receptor expression in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted metabolomics reveals a male pheromone and sex-specific ascaroside biosynthesis in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Hermaphrodite-Specific Response to Ascaroside #3 in Caenorhabditis elegans

Audience: Researchers, scientists, and drug development professionals.

Abstract: The nematode Caenorhabditis elegans utilizes a complex language of small-molecule signals, known as ascarosides, to regulate critical aspects of its life history, including developmental timing, social behavior, and mating. Ascaroside #3 (ascr#3), a major component of the exudate from hermaphrodites, serves as a key signaling molecule with highly dimorphic functions. While it acts as a potent attractant for males, this compound elicits a distinct avoidance response in hermaphrodites. This guide provides a detailed technical overview of the neuronal circuits, signaling pathways, and behavioral outputs associated with the hermaphrodite response to this compound. It includes a summary of quantitative behavioral data, detailed experimental protocols for assessing this response, and visualizations of the underlying biological and experimental processes.

Core Signaling Pathways in this compound Perception

The behavioral response of C. elegans hermaphrodites to this compound is a complex process mediated by specific chemosensory neurons and downstream signaling cascades. Unlike the male-specific attraction, the hermaphrodite response is predominantly aversive, contributing to dispersal and aggregation behaviors.

Neuronal Circuitry

The primary sensory neurons implicated in this compound-mediated repulsion in hermaphrodites are the ADL and ASK neurons.[1][2] These neurons function antagonistically to orchestrate the avoidance behavior.[1] The ASI neurons also play a role, particularly in integrating environmental cues like food availability with the pheromone signal.[1][3] The neuropeptide receptor NPR-1 is a key modulator of this response; solitary wild-type strains with high npr-1 activity exhibit strong avoidance to this compound, a behavior mediated by the ADL neurons.[2]

Molecular Signaling

Upon detection by G protein-coupled receptors (GPCRs) on the sensory neurons, ascaroside signals are transduced through conserved downstream pathways. For developmental decisions like dauer formation, which this compound influences in combination with other ascarosides, the signal converges on the TGF-β (DAF-7) and insulin-like signaling pathways.[4][5] These pathways ultimately regulate the activity of the nuclear hormone receptor DAF-12, a central controller of developmental timing.[1] High concentrations of ascarosides lead to the downregulation of these pathways, promoting entry into the dauer diapause.[4]

Quantitative Data on Hermaphrodite Behavioral Response

The avoidance response of hermaphrodites to this compound is concentration-dependent and can be influenced by environmental factors such as the abundance of food. The following tables summarize quantitative data from chemotaxis assays.

Table 1: Concentration-Dependent Avoidance of this compound

This table presents the Quadrant Chemotaxis Index (QCI) for wild-type (N2) hermaphrodites in response to varying concentrations of this compound on thin food lawns, where a negative value indicates avoidance.

| This compound Concentration (mM) | Mean Quadrant Chemotaxis Index (QCI) | Behavioral Response | Reference |

| 0.01 | No significant response | Neutral | [6] |

| 0.1 | No significant response | Neutral | [6] |

| 1.0 | ~ -0.2 | Modest Avoidance | [6] |

| 5.0 | ~ -0.3 | Consistent Avoidance | [6] |

Table 2: Influence of Food Abundance on this compound Avoidance

This table shows how the thickness of the E. coli OP50 food lawn modulates the avoidance response to a fixed concentration of this compound.

| This compound Concentration (mM) | Food Condition | Mean Quadrant Chemotaxis Index (QCI) | Behavioral Response | Reference |

| 1.0 | Thin (T1) | ~ -0.2 | Avoidance | [6] |

| 1.0 | Thick (T3) | ~ 0.0 | Avoidance Absent | [6] |

| 5.0 | Thick (T3) | Negative QCI | Avoidance Restored | [6] |

Key Experimental Protocols

Reproducible quantification of this compound-mediated behaviors relies on standardized assays. Below are detailed protocols for the quadrant chemotaxis assay and the dauer formation assay.

Protocol: Quadrant Chemotaxis Assay

This assay measures the preference or avoidance of worms to a chemical point source on an agar (B569324) plate.

Materials:

-

Nematode Growth Medium (NGM) agar plates (5-10 cm diameter)

-

E. coli OP50 culture

-

Synchronized population of young adult hermaphrodites

-

Ascaroside #3 stock solution (e.g., 10 mM in ethanol)

-

Control solution (e.g., ethanol)

-

M9 buffer

-

Sodium Azide (B81097) (e.g., 0.5 M solution) for anesthetizing worms

Procedure:

-

Plate Preparation: Prepare NGM plates and seed with a thin, uniform lawn of E. coli OP50. Allow the lawn to grow overnight at room temperature. The day of the assay, draw four quadrants on the bottom of the plate.[7]

-

Worm Preparation: Synchronize worms to the young adult stage. Wash the worms off culture plates with M9 buffer, pellet them by gentle centrifugation (e.g., 800g for 1 min), and wash 2-3 times with M9 buffer to remove bacteria.[8][9]

-

Assay Setup: Mark two opposing quadrants as "Test" and the other two as "Control".[7] At the edge of the "Test" quadrants, spot 1-2 µL of the this compound dilution. At the edge of the "Control" quadrants, spot 1-2 µL of the control solution (ethanol).[7][9] Optionally, a small amount of sodium azide can be added to these spots to immobilize worms that reach them.[9]

-

Initiating the Assay: Pipette a drop containing 50-200 washed young adult worms onto the center (origin) of the assay plate.[7] Wick away excess M9 buffer carefully with a tissue.

-

Incubation: Place the lid on the plate and incubate at a constant temperature (e.g., 20°C) for a defined period, typically 60 minutes.[7]

-

Data Collection: After incubation, remove the plate and immediately count the number of worms in each of the four quadrants. Worms at the origin or on the quadrant lines can be excluded.

-

Calculation: Calculate the Chemotaxis Index (CI) using the formula: CI = (Number of worms in Test quadrants - Number of worms in Control quadrants) / (Total number of worms on the plate)

Protocol: Dauer Formation Assay

This assay quantifies the ability of ascarosides to induce entry into the stress-resistant dauer larval stage. This compound typically acts synergistically with other ascarosides like ascr#2 and ascr#5 to induce dauer formation.[4]

Materials:

-

NGM assay plates

-

Synchronized L1-stage worms

-

E. coli OP50 culture (limited quantity)

-

Ascaroside mixture (e.g., 1 µM each of ascr#2, this compound, and ascr#5 in ethanol)[4]

-

Control solution (ethanol)

Procedure:

-

Plate Preparation: Prepare NGM plates containing the desired final concentration of the ascaroside mixture (or ethanol (B145695) for control plates).[4] Spot a very small amount of OP50 food source in the center of the plate; food limitation is a critical component of the assay.[10]

-

Worm Synchronization: Obtain a synchronized population of L1 larvae by allowing eggs (isolated via bleaching) to hatch overnight in M9 buffer without food.[10]

-

Assay Initiation: Transfer a known number of synchronized L1s (e.g., 60-100) to the center of each assay plate.

-

Incubation: Incubate the plates at a specific temperature, typically 25°C, for 60-80 hours.[4][10]

-

Scoring: After incubation, count the number of dauer larvae and the total number of worms on each plate under a dissecting microscope. Dauer larvae are identifiable by their thin morphology, dark intestine, and resistance to 1% SDS solution.

-

Calculation: Calculate the percentage of dauer formation: % Dauer = (Number of dauer larvae / Total number of worms) x 100

Conclusion

Ascaroside #3 is a multifunctional signaling molecule in C. elegans that elicits a strong, sex-specific avoidance response in hermaphrodites. This response is mediated by the ADL, ASK, and ASI sensory neurons and is highly dependent on environmental context, such as food availability. The underlying signaling cascades involve conserved TGF-β and insulin-like pathways that also regulate developmental decisions. The quantitative assays and protocols detailed in this guide provide a robust framework for researchers investigating the chemical ecology, neurobiology, and molecular genetics of pheromone signaling in C. elegans.

References

- 1. Ascaroside signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule signals mediate social behaviors in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Forward Genetic Screen for Molecules Involved in Pheromone-Induced Dauer Formation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sex Pheromones of C. elegans Males Prime the Female Reproductive System and Ameliorate the Effects of Heat Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. C. elegans Chemotaxis Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simple yet reliable assay for chemotaxis in C. elegans | microPublication [micropublication.org]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. Protein-Repair and Hormone-Signaling Pathways Specify Dauer and Adult Longevity and Dauer Development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

The Ascr#3 Biosynthesis Pathway in C. elegans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of ascaroside #3 (ascr#3), a key signaling molecule in the nematode Caenorhabditis elegans. This compound plays a crucial role in regulating various aspects of C. elegans biology, including mating behavior and dauer larva formation.[1][2] This document details the core biochemical pathway, presents quantitative data on this compound production, outlines experimental protocols for its study, and provides visual representations of the key processes.

Core Concepts of this compound Biosynthesis

The biosynthesis of this compound is intrinsically linked to the peroxisomal β-oxidation of very long-chain fatty acids (VLCFAs).[3][4] This metabolic process systematically shortens long fatty acid chains, and in the context of ascaroside synthesis, it generates the characteristic C9 fatty acid side chain of this compound. The core components of this pathway are a suite of enzymes homologous to those found in mammalian fatty acid metabolism.

The biosynthesis can be conceptually divided into two major stages:

-

Precursor Formation: This involves the generation of a VLCFA attached to the dideoxy sugar ascarylose (B1226638). The precise enzymes responsible for the initial conjugation of the fatty acid to ascarylose are not fully elucidated but are a critical upstream step.[3]

-

Peroxisomal β-oxidation: The VLCFA-ascaroside precursor is imported into the peroxisome where it undergoes cycles of β-oxidation until the C9 side chain of this compound is formed.

The this compound Biosynthesis Pathway

The enzymatic cascade within the peroxisome is central to the formation of this compound. The key enzymes and their roles are:

-

ACOX-1 (Acyl-CoA Oxidase): Catalyzes the first and rate-limiting step, the oxidation of the fatty acyl-CoA to an enoyl-CoA.[4][5]

-

MAOC-1 (Enoyl-CoA Hydratase): Hydrates the resulting double bond to form a β-hydroxyacyl-CoA.[4][5]

-

DHS-28 (β-hydroxyacyl-CoA Dehydrogenase): Oxidizes the hydroxyl group to a keto group, forming a β-ketoacyl-CoA.[1][5]

-

DAF-22 (β-ketoacyl-CoA Thiolase): The final enzyme in the cycle, DAF-22, cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA which can then undergo further rounds of β-oxidation.[1][5]

Mutations in any of these genes lead to significant disruptions in ascaroside production, highlighting their essential roles in the pathway.[1][4]

Quantitative Data on this compound Production

The production of this compound is dynamically regulated and varies depending on sex, developmental stage, and environmental conditions.[5][6] Below are tables summarizing key quantitative findings from the literature.

| Condition | This compound Production Level | Reference |

| Sex | ||

| Hermaphrodite | Major ascaroside produced. | [2][7] |

| Male | Significantly lower than in hermaphrodites; ascr#10 is the predominant ascaroside. | [7] |

| Developmental Stage | ||

| L2, L3, L4 Larvae | Detectable and increasing levels. | [2] |

| Young Adult | Peak production, coinciding with the optimal time for mating. | [6] |

| Dauer Larvae | Production largely ceases. | [6] |

| Genetic Background | ||

| Wild-type (N2) | Constitutive production under normal conditions. | [1] |

| daf-22 mutant | Production of short- and medium-chain ascarosides, including this compound, is abolished. | [1][8] |

| Ascaroside | Relative Abundance in Wild-Type Hermaphrodites | Reference |

| ascr#5 | ~51.2% | [9][10] |

| This compound | ~21.4% | [9][10] |

Experimental Protocols

Protocol 1: Extraction and Quantification of Ascarosides from C. elegans

This protocol outlines the general steps for extracting and quantifying ascarosides, including this compound, from liquid cultures of C. elegans.

1. Worm Culture and Collection:

- Grow synchronized populations of C. elegans (e.g., wild-type N2 and daf-22 mutants) in liquid S-medium with a suitable bacterial food source (e.g., E. coli OP50).

- Grow cultures to the desired developmental stage (e.g., young adult).

- Separate worms from the culture medium by centrifugation. Wash the worm pellet several times with M9 buffer to remove bacteria and residual media.

2. Ascaroside Extraction:

- Resuspend the final worm pellet in water or M9 buffer in a 96-well plate or microcentrifuge tube.[11]

- Incubate for a defined period (e.g., 17 hours at 22°C) to allow for the release of ascarosides into the supernatant ("worm water").[11]

- Pellet the worms by centrifugation and carefully collect the supernatant.

- To extract ascarosides from the supernatant, add an equal volume of a suitable organic solvent like ethanol (B145695) or methanol.[2]

- Vortex thoroughly and centrifuge to pellet any precipitates.

- Transfer the supernatant containing the ascarosides to a new tube and evaporate to dryness using a speed vacuum concentrator.

3. LC-MS/MS Analysis:

- Reconstitute the dried extract in a small volume of an appropriate solvent (e.g., methanol) for LC-MS analysis.[11]

- Inject the sample onto a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).

- Use a C18 reverse-phase column for separation of the ascarosides.

- The mass spectrometer can be operated in negative ion mode for the detection of this compound.[2][7]

- Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from synthetic this compound of known concentrations.

Visualizations

This compound Biosynthesis Pathway

Caption: The peroxisomal β-oxidation pathway for this compound biosynthesis.

Experimental Workflow for Ascaroside Analysis

Caption: Workflow for ascaroside extraction and quantification.

References

- 1. Ascaroside Profiling of Caenorhabditis elegans Using Gas Chromatography-Electron Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Ascaroside expression in Caenorhabditis elegans is strongly dependent on diet and developmental stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 7. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. A method for measuring fatty acid oxidation in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay of peroxisomal beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeted metabolomics reveals a male pheromone and sex-specific ascaroside biosynthesis in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

Concentration-Dependent Effects of Ascaroside #3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascaroside #3 (asc-C3), a prominent member of the ascaroside family of signaling molecules in Caenorhabditis elegans, exhibits a remarkable pleiotropy, dictating diverse physiological and behavioral outcomes in a strictly concentration-dependent manner. This technical guide provides a comprehensive overview of the multifaceted roles of asc-C3, detailing its influence on developmental fate, mating behavior, and lifespan. We present a consolidation of quantitative data from key studies, detailed experimental protocols for assessing asc-C3's biological activities, and visual representations of the known signaling pathways. This document is intended to serve as a valuable resource for researchers investigating nematode chemical communication and for professionals in drug development exploring novel therapeutic targets.

Quantitative Data on Concentration-Dependent Effects

The biological impact of ascaroside #3 is intricately linked to its ambient concentration, often acting in concert with other ascarosides to elicit specific responses. The following tables summarize the quantitative dose-response relationships for the primary effects of asc-C3.

Table 1: Dauer Larva Formation

| Concentration Range | Effect | Synergy/Antagonism | Key References |

| High (nM - µM) | Induces entry into the stress-resistant dauer larval stage. | Synergizes with ascr#2 and ascr#5 to enhance dauer induction.[1][2] | [3][4][5] |

Table 2: Mating Behavior

| Concentration Range | Sex | Effect | Synergy/Antagonism | Key References |

| Low (fM - pM) | Male | Strong attractant.[3] | Synergizes with ascr#2 and ascr#4 to potently attract males.[6][7] | [8][9][10] |

| High (nM) | Male | Attraction is abolished.[6] | At dauer-inducing concentrations, the blend is no longer attractive.[6][11] | [4] |

| High (nM) | Hermaphrodite | Strong repellent/deterrent.[6][9] | The repulsive effect is prominent at concentrations that induce dauer formation.[6] | [8][9] |

Table 3: Lifespan Modulation

| Concentration | Effect on Mean Lifespan | Key References |

| 400 nM | Increased by approximately 21% in wild-type (N2) worms.[12][13] | [12][13] |

Table 4: Interaction with Indole Ascaroside #3 (icas#3)

| Total Ascaroside Concentration | asc-C3:icas#3 Mixture Effect | Key References |

| Low | Attractive to hermaphrodites.[6] | [6] |

| High | Repulsive to hermaphrodites.[6] | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of ascaroside function. The following sections provide synthesized protocols for key assays used to characterize the effects of asc-C3.

Chemotaxis Assay for Male Attraction and Hermaphrodite Repulsion

This protocol is adapted from standard C. elegans chemotaxis assays and can be used to quantify attraction or repulsion to asc-C3.

Materials:

-

Nematode Growth Medium (NGM) agar (B569324) plates (5 cm)

-

E. coli OP50 culture

-

Ascaroside #3 stock solution in ethanol (B145695)

-

Ethanol (vehicle control)

-

Sodium azide (B81097) (anesthetic)

-

Synchronized young adult C. elegans (males or hermaphrodites)

-

M9 buffer

Methodology:

-

Plate Preparation:

-

Prepare 5 cm NGM plates.

-

On the bottom of the plate, draw a line down the center to divide it into two halves. Mark a "Test" spot and a "Control" spot on opposite sides of the plate, approximately 1.5 cm from the center.

-

-

Worm Preparation:

-

Grow synchronized populations of C. elegans on NGM plates seeded with E. coli OP50.

-

Wash young adult worms off the plates with M9 buffer.

-

Wash the worms three times in M9 buffer to remove bacteria, pelleting the worms by gentle centrifugation between washes.

-

Resuspend the final worm pellet in a small volume of M9 buffer.

-

-

Assay Setup:

-

Prepare test solutions of asc-C3 at the desired concentrations in ethanol. Prepare a vehicle control with ethanol only.

-

Spot 1 µL of the asc-C3 solution onto the "Test" spot and 1 µL of the ethanol control onto the "Control" spot.

-

Add 1 µL of sodium azide to both the test and control spots to anesthetize worms that reach these areas.

-

Allow the spots to absorb into the agar for approximately 20-30 minutes.

-

-

Running the Assay:

-

Pipette a small drop (approximately 1-2 µL) of the washed worm suspension onto the center of the assay plate.

-

Incubate the plates at 20°C for 1 hour.

-

-

Data Analysis:

-

Count the number of worms at the "Test" spot (N_test) and the "Control" spot (N_control).

-

Calculate the Chemotaxis Index (CI) using the formula: CI = (N_test - N_control) / (N_test + N_control).

-

A positive CI indicates attraction, a negative CI indicates repulsion, and a CI close to zero indicates no preference.

-

Dauer Formation Assay

This assay quantifies the dauer-inducing activity of asc-C3.

Materials:

-

NGM agar plates

-

E. coli OP50 culture (heat-killed)

-

Ascaroside #3 stock solution in ethanol

-

Ethanol (vehicle control)

-

Synchronized L1 larval stage C. elegans

-

M9 buffer

Methodology:

-

Plate Preparation:

-

Prepare NGM plates and allow them to dry.

-

Prepare a suspension of heat-killed E. coli OP50 in M9 buffer.

-

Spot a small lawn of heat-killed OP50 in the center of each plate.

-

-

Ascaroside Application:

-

Prepare serial dilutions of asc-C3 in ethanol to achieve the desired final concentrations on the plates.

-

Pipette the asc-C3 solution or ethanol control directly onto the bacterial lawn. Allow the ethanol to evaporate completely.

-

-

Assay Setup:

-

Synchronize C. elegans to the L1 stage by bleaching gravid adults and allowing the eggs to hatch in M9 buffer without food.

-

Transfer a known number of L1 larvae (e.g., 100-200) to the center of each assay plate.

-

-

Incubation and Scoring:

-

Incubate the plates at 25°C for 48-72 hours.

-

Score the number of dauer larvae and the total number of worms on each plate. Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.

-

-

Data Analysis:

-

Calculate the percentage of dauer formation for each concentration: % Dauer = (Number of dauer larvae / Total number of worms) * 100.

-

Lifespan Assay

This protocol is for determining the effect of asc-C3 on the lifespan of adult C. elegans.

Materials:

-

NGM agar plates

-

E. coli OP50 culture

-

Ascaroside #3 stock solution in ethanol

-

Ethanol (vehicle control)

-

Fluorodeoxyuridine (FUdR) to prevent progeny production (optional)

-

Synchronized L4 larval stage C. elegans

Methodology:

-

Plate Preparation:

-

Prepare NGM plates containing the desired concentration of asc-C3 or the ethanol control. If using FUdR, it should also be added to the media.

-

Seed the plates with a lawn of E. coli OP50 and allow it to grow overnight.

-

-

Worm Synchronization and Transfer:

-

Synchronize worms to the L4 larval stage.

-

Transfer a cohort of L4 worms (e.g., 30-50) to each experimental and control plate. This is considered day 0 of the lifespan assay.

-

-

Maintenance and Scoring:

-

Incubate the plates at 20°C.

-

Transfer the worms to fresh plates every 2-3 days to separate them from progeny (if not using FUdR) and to provide fresh food.

-

Score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick. Censor worms that crawl off the plate or die from internal hatching ("bagging").

-

-

Data Analysis:

-

Generate survival curves for each condition.

-

Perform statistical analysis (e.g., log-rank test) to determine if there is a significant difference in lifespan between the asc-C3 treated and control groups.

-

Signaling Pathways and Mechanisms

The diverse, concentration-dependent effects of ascaroside #3 are mediated by a complex network of chemosensory neurons and downstream signaling cascades.

Sensory Perception

Ascaroside #3 is primarily sensed by several amphid sensory neurons:

-

ASK (Amphid single-ciliated sensory neuron, type K): Involved in male attraction to low concentrations of asc-C3 and can mediate attraction in hermaphrodites with low npr-1 activity.[6][8]

-

ADL (Amphid single-ciliated sensory neuron, type DL): Primarily mediates the repulsive response of hermaphrodites to high concentrations of asc-C3.[8]

-

ASI (Amphid single-ciliated sensory neuron, type I): Implicated in dauer formation in response to ascaroside cocktails that include asc-C3.

-

CEM (Cephalic male-specific neurons): Along with ASK neurons, these are required for male attraction to asc-C3.[8]

The perception of asc-C3 is thought to be mediated by G-protein coupled receptors (GPCRs). While a specific receptor for asc-C3 has not been definitively identified, GPCRs such as SRBC-64 and SRBC-66, expressed in ASK neurons, are known to be involved in the sensation of ascr#1, ascr#2, and ascr#3, and are required for dauer entry.[8] The DAF-37 receptor is specific for ascr#2 but is part of a system that integrates signals from multiple ascarosides.[8]

Downstream Signaling

The neuronal signals initiated by asc-C3 perception are transduced through conserved signaling pathways, including:

-

TGF-β Signaling: This pathway is a key regulator of the dauer decision. High concentrations of ascarosides, including asc-C3, are thought to inhibit the expression of the TGF-β ligand DAF-7 in the ASI neurons, thereby promoting entry into the dauer stage.

-

Insulin (B600854)/IGF-1 Signaling: This pathway also plays a crucial role in dauer formation and lifespan. Ascaroside signaling can modulate insulin/IGF-1 signaling, although the lifespan-extending effects of asc-C3 appear to be largely independent of the canonical DAF-2/DAF-16 insulin signaling pathway.[12]

-

Neuronal Circuits: The final behavioral output is determined by the integration of signals within complex neural circuits. For example, the switch between attraction and repulsion in hermaphrodites is influenced by the activity of the neuropeptide receptor NPR-1, which modulates the connectivity of the RMG interneuron hub.[8]

Visualized Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the current understanding of the signaling pathways involved in the concentration-dependent effects of ascaroside #3.

Conclusion and Future Directions

Ascaroside #3 serves as a powerful example of how a single small molecule can orchestrate a variety of biological responses through concentration-dependent signaling. The intricate interplay between asc-C3 concentration, the presence of other ascarosides, and the genetic background of the organism highlights the sophistication of chemical communication in C. elegans. While significant progress has been made in elucidating the neuronal and molecular underpinnings of asc-C3 signaling, several key areas warrant further investigation. The definitive identification of the asc-C3 receptor(s) in different sensory neurons remains a critical goal. A more detailed mapping of the downstream signaling cascades, particularly how signals from different ascarosides are integrated within the neural circuitry, will provide a more complete picture of this complex signaling network. Continued research in this area will not only deepen our understanding of nematode biology but may also pave the way for the development of novel strategies for controlling parasitic nematodes and for the discovery of new therapeutic agents that target conserved signaling pathways.

References

- 1. Formation and function of dauer ascarosides in the nematodes Caenorhabditis briggsae and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Caenorhabditis elegans Pheromones Regulate Multiple Complex Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional Response to a Dauer-Inducing Ascaroside Cocktail in Late L1 in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Small molecule signals mediate social behaviors in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted metabolomics reveals a male pheromone and sex-specific ascaroside biosynthesis in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Pheromone sensing regulates Caenorhabditis elegans lifespan and stress resistance via the deacetylase SIR-2.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Ascaroside #3: A Deep Dive into its Molecular Landscape and Biological Influence

For Immediate Release

[City, State] – December 4, 2025 – Ascaroside #3 (Ascr#3), a key signaling molecule in the chemical language of the nematode Caenorhabditis elegans, is the subject of a new in-depth technical guide. This document provides a comprehensive overview of the molecular structure, physicochemical properties, and multifaceted biological roles of this compound, tailored for researchers, scientists, and professionals in drug development.

This compound, a member of the ascaroside family of glycolipids, plays a pivotal role in regulating the development and behavior of C. elegans. Its molecular structure consists of the dideoxysugar ascarylose (B1226638) linked to a nine-carbon α,β-unsaturated carboxylic acid side chain. This seemingly simple molecule exerts potent, concentration-dependent effects, acting as a powerful male attractant at low concentrations and a hermaphrodite repellent at higher concentrations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and potential therapeutic development. The following table summarizes key quantitative data for this molecule.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O₆ | [PubChem][1] |

| Molecular Weight | 302.36 g/mol | [PubChem][1] |

| Appearance | Oil | Vendor Information |

| Mass Spectrometry (Negative Ion Mode) | [M-H]⁻ at m/z 301.2 | [Izrayelit et al., 2012][2] |

| Computed XLogP3 | 1.4 | [PubChem][1] |

| Computed Hydrogen Bond Donor Count | 3 | [PubChem][1] |

| Computed Hydrogen Bond Acceptor Count | 6 | [PubChem][1] |

| Computed Rotatable Bond Count | 6 | [PubChem][1] |

Biological Activity and Signaling Pathways

This compound is a pleiotropic signaling molecule with well-defined roles in chemosensation that lead to distinct behavioral outputs in C. elegans. Its biological activity is highly dependent on its concentration and the sex of the receiving organism.

At picomolar to low nanomolar concentrations, this compound, often in synergy with other ascarosides like ascr#2 and ascr#8, acts as a potent attractant for male nematodes, guiding them towards potential mates.[3][4] Conversely, at higher, micromolar concentrations, this compound functions as a repellent to hermaphrodites, influencing social and foraging behaviors.[3] This dual functionality highlights the sophisticated chemical communication system employed by these organisms.

The perception of this compound is mediated by specific chemosensory neurons. The ADF, ASK, and the male-specific CEM neurons have been identified as key players in detecting this compound and initiating the downstream signaling cascades that result in either attraction or repulsion.[5][6] These neurons express G-protein coupled receptors (GPCRs) that are thought to be the primary receptors for ascarosides. While the precise receptor for this compound has not been definitively identified, GPCRs such as DAF-37 and DAF-38 are known to be involved in ascaroside signaling.[4] Upon binding of this compound, these receptors are believed to initiate an intracellular signaling cascade, likely involving conserved pathways such as the TGF-β and insulin/IGF signaling pathways, ultimately leading to a change in neuronal activity and the observed behavioral response.

Experimental Protocols

To facilitate further research into the fascinating biology of this compound, this guide provides detailed methodologies for key behavioral assays.

Male Attraction Assay (Quadrant Chemotaxis Assay)

This assay quantifies the chemoattraction of male C. elegans to this compound.

Materials:

-

6 cm NGM agar (B569324) plates

-

E. coli OP50 culture

-

This compound stock solution (e.g., 1 mM in ethanol)

-

M9 buffer

-

Synchronized young adult male C. elegans

Procedure:

-

Prepare assay plates by seeding a small spot of OP50 in the center of the NGM plate and allowing it to grow overnight.

-

On the day of the assay, draw four quadrants on the bottom of the plate.

-

In two opposing quadrants, spot 1 µL of the this compound test solution (e.g., diluted to picomolar or nanomolar concentrations in M9 buffer).

-

In the other two opposing quadrants, spot 1 µL of the control solution (M9 buffer with the corresponding concentration of ethanol).

-

Wash young adult males in M9 buffer to remove any bacteria.

-

Place approximately 50-100 males in the center of the plate.

-

Incubate the plates at 20°C for 30-60 minutes.

-

Count the number of worms in each of the four quadrants.

-

Calculate the Chemotaxis Index (CI) as: (Number of worms in this compound quadrants - Number of worms in control quadrants) / (Total number of worms). A positive CI indicates attraction.

Hermaphrodite Repulsion Assay

This assay measures the aversive response of hermaphrodite C. elegans to higher concentrations of this compound.

Materials:

-

6 cm NGM agar plates

-

E. coli OP50 culture

-